An In-depth Technical Guide to 2-Ethoxy-3-nitro-benzoic Acid Hydrazide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-Ethoxy-3-nitro-benzoic Acid Hydrazide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-3-nitro-benzoic acid hydrazide, a nitroaromatic compound with significant potential in medicinal chemistry and drug development. This document outlines a detailed, field-proven methodology for its synthesis, starting from commercially available precursors. A thorough characterization of the final compound using modern analytical techniques is presented, with predicted spectroscopic data to aid in structural elucidation. Furthermore, this guide explores the promising therapeutic applications of this molecule, drawing upon the established biological activities of related nitrobenzohydrazide and nitrobenzamide derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both a practical guide and a foundation for further investigation into this class of compounds.
Introduction: The Rationale for 2-Ethoxy-3-nitro-benzoic Acid Hydrazide
The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The introduction of a nitro group onto the aromatic ring can further enhance or modulate these activities. Nitroaromatic compounds are known to play a crucial role in the mechanism of action of several therapeutic agents, often through bioreduction to reactive intermediates that can interact with biological macromolecules[2].
2-Ethoxy-3-nitro-benzoic acid hydrazide combines these key pharmacophores: the versatile benzohydrazide moiety, an electron-withdrawing nitro group, and an ethoxy substituent which can influence the compound's lipophilicity and metabolic stability. This unique combination of functional groups makes it a compelling target for synthesis and biological evaluation. This guide provides a detailed roadmap for its preparation and characterization, and speculates on its potential as a lead compound in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Ethoxy-3-nitro-benzoic acid hydrazide is presented in Table 1. These values are critical for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 1565517-28-3 | BLD Pharm |
| Molecular Formula | C₉H₁₁N₃O₄ | BLD Pharm |
| Molecular Weight | 225.20 g/mol | BLD Pharm |
| Appearance | Predicted to be a crystalline solid | Inferred |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |
| Melting Point | Not available | - |
Table 1: Physicochemical Properties of 2-Ethoxy-3-nitro-benzoic acid hydrazide.
Synthesis of 2-Ethoxy-3-nitro-benzoic Acid Hydrazide: A Step-by-Step Protocol
The synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide is a multi-step process that begins with the readily available precursor, 2-ethoxybenzoic acid. The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for 2-Ethoxy-3-nitro-benzoic acid hydrazide.
Step 1: Synthesis of Ethyl 2-ethoxybenzoate
The initial step involves the esterification of 2-ethoxybenzoic acid to protect the carboxylic acid functionality prior to the nitration step. This is a standard Fischer esterification reaction.
Protocol:
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To a solution of 2-ethoxybenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-ethoxybenzoate as an oil. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.
Step 2: Nitration of Ethyl 2-ethoxybenzoate
The nitration of the aromatic ring is a critical step. The ethoxy group is an ortho-, para-director; however, the ester group is a meta-director. The reaction conditions must be carefully controlled to favor the desired 3-nitro isomer.
Protocol:
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To a pre-cooled (0 °C) mixture of concentrated sulfuric acid (5 volumes), add ethyl 2-ethoxybenzoate (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.
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To this solution, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, ensuring the temperature does not exceed 10 °C.
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Stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction by TLC.
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Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
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Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 2-ethoxy-3-nitrobenzoate.
Step 3: Synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide
The final step is the conversion of the nitro-ester to the corresponding hydrazide through reaction with hydrazine hydrate.
Protocol:
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Dissolve ethyl 2-ethoxy-3-nitrobenzoate (1.0 eq) in ethanol (10 volumes).
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Add hydrazine hydrate (5.0 eq) to the solution and heat the mixture to reflux.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
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Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-Ethoxy-3-nitro-benzoic acid hydrazide.
Structural Characterization: Predicted Spectroscopic Data
The structural confirmation of the synthesized 2-Ethoxy-3-nitro-benzoic acid hydrazide is crucial. Based on its chemical structure and data from analogous compounds, the following spectroscopic data are predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the hydrazide moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | t | 3H | -OCH₂CH₃ |
| ~4.2 | q | 2H | -OCH₂ CH₃ |
| ~4.5 | br s | 2H | -NHN H₂ |
| ~7.3 | t | 1H | Ar-H (H5) |
| ~7.8 | dd | 1H | Ar-H (H4 or H6) |
| ~8.0 | dd | 1H | Ar-H (H4 or H6) |
| ~9.8 | br s | 1H | -CON H- |
Table 2: Predicted ¹H NMR data for 2-Ethoxy-3-nitro-benzoic acid hydrazide (in DMSO-d₆).
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -OCH₂C H₃ |
| ~65 | -OC H₂CH₃ |
| ~120-150 | Aromatic Carbons |
| ~165 | C =O |
Table 3: Predicted ¹³C NMR data for 2-Ethoxy-3-nitro-benzoic acid hydrazide (in DMSO-d₆).
FT-IR Spectroscopy
The infrared spectrum will confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | N-H stretching (hydrazide) |
| 2900-3000 | Medium | C-H stretching (aliphatic) |
| 1650-1680 | Strong | C=O stretching (amide I) |
| 1520-1560 | Strong | Asymmetric NO₂ stretching |
| 1340-1380 | Strong | Symmetric NO₂ stretching |
| 1200-1300 | Strong | C-O stretching (ether) |
Table 4: Predicted FT-IR data for 2-Ethoxy-3-nitro-benzoic acid hydrazide.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Assignment |
| 225.07 | [M]⁺ (Molecular Ion) |
| 226.07 | [M+H]⁺ (in ESI+) |
Table 5: Predicted Mass Spectrometry data for 2-Ethoxy-3-nitro-benzoic acid hydrazide.
Potential Therapeutic Applications
The unique structural features of 2-Ethoxy-3-nitro-benzoic acid hydrazide suggest its potential in several therapeutic areas. This is based on the well-documented biological activities of related nitroaromatic and benzohydrazide compounds.
